

An In-depth Technical Guide to the Physical Properties of tert-Octyl Isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,3,3-Tetramethylbutyl isocyanate**

Cat. No.: **B162594**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-octyl isocyanate (CAS No. 1611-57-0), also known as **1,1,3,3-tetramethylbutyl isocyanate**, is a valuable chemical intermediate in organic synthesis. Its sterically hindered isocyanate group imparts unique reactivity, making it a crucial building block in the development of various specialized polymers, coatings, and pharmaceutical compounds. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical and Chemical Properties

The physical properties of tert-octyl isocyanate are essential for its proper handling, storage, and application in research and development. These properties are summarized in the table below.

Property	Value
CAS Number	1611-57-0
Synonyms	1,1,3,3-Tetramethylbutyl isocyanate, 2-isocyanato-2,4,4-trimethylpentane
Molecular Formula	C ₉ H ₁₇ NO
Molecular Weight	155.24 g/mol
Appearance	Liquid
Boiling Point	170-172 °C
Density	0.859 g/mL at 25 °C
Refractive Index (n _{20/D})	1.426
Flash Point	48 °C (closed cup)
Solubility	Reacts with water. Soluble in common organic solvents such as ethanol, methanol, ether, toluene, and dichloromethane.

Experimental Protocols

Accurate determination of the physical properties of tert-octyl isocyanate is critical for its application. The following are detailed methodologies for key experimental procedures.

Determination of Boiling Point

The boiling point of tert-octyl isocyanate can be determined using standard laboratory distillation apparatus.

- Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Procedure:
 - Place a small volume of tert-octyl isocyanate and a few boiling chips into the round-bottom flask.

- Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.
- Heat the flask gently.
- Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point.

Measurement of Density

The density of liquid tert-octyl isocyanate can be measured using a pycnometer or a digital density meter.

- Apparatus: A pycnometer of a known volume, a balance, and a constant temperature bath.
- Procedure:
 - Clean and dry the pycnometer and weigh it accurately.
 - Fill the pycnometer with tert-octyl isocyanate, ensuring there are no air bubbles.
 - Place the filled pycnometer in a constant temperature bath at 25 °C until it reaches thermal equilibrium.
 - Adjust the volume of the liquid to the calibration mark on the pycnometer.
 - Remove the pycnometer from the bath, wipe it dry, and weigh it.
 - The density is calculated by dividing the mass of the isocyanate by the volume of the pycnometer.

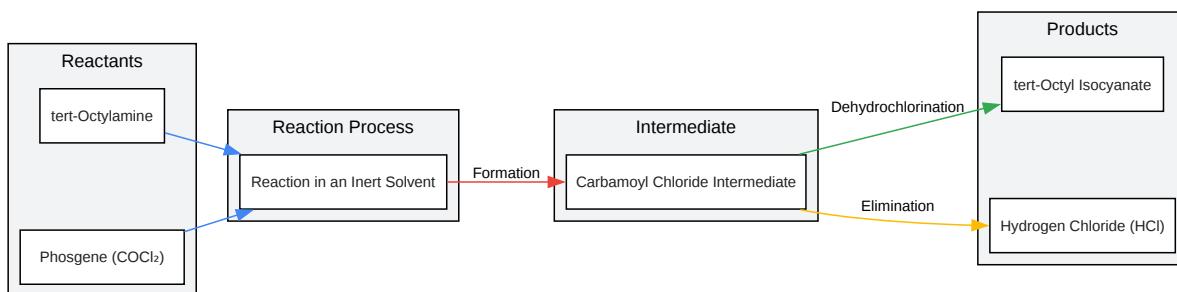
Measurement of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.

- Apparatus: An Abbé refractometer.

- Procedure:
 - Calibrate the refractometer using a standard of known refractive index.
 - Place a few drops of tert-octyl isocyanate onto the prism of the refractometer.
 - Close the prism and allow the sample to reach the temperature of the instrument (typically 20 °C).
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
 - Read the refractive index from the scale.

Isocyanate Group Content Titration


The purity of tert-octyl isocyanate can be determined by titrating the isocyanate (-NCO) group.

- Principle: The isocyanate reacts with an excess of a standard solution of di-n-butylamine to form a urea. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.
- Reagents:
 - Standardized di-n-butylamine solution in a suitable solvent (e.g., toluene).
 - Standardized hydrochloric acid solution.
 - Indicator solution (e.g., bromophenol blue) or a potentiometer for endpoint detection.
- Procedure:
 - Accurately weigh a sample of tert-octyl isocyanate into a flask.
 - Add a known excess of the standardized di-n-butylamine solution.
 - Allow the reaction to proceed to completion (stirring for a set time at room temperature).

- Add the indicator and titrate the excess di-n-butylamine with the standard hydrochloric acid solution until the endpoint is reached.
- A blank titration without the isocyanate sample is also performed.
- The percentage of -NCO is calculated from the difference in the volume of titrant used for the blank and the sample.

Synthesis Workflow of tert-Octyl Isocyanate

The industrial synthesis of isocyanates is commonly achieved through the phosgenation of the corresponding primary amine. The following diagram illustrates the synthesis of tert-octyl isocyanate from tert-octylamine.

[Click to download full resolution via product page](#)

Caption: Synthesis of tert-octyl isocyanate from tert-octylamine and phosgene.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of tert-Octyl Isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162594#tert-octyl-isocyanate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com